molecular formula C5H8N2O3 B12863513 (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide

Katalognummer: B12863513
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: ZDHNBKPZZJYKJG-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is a chiral compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding keto compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are chosen for their efficiency and ability to produce large quantities of the compound with high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups are key functional groups that enable the compound to form hydrogen bonds and other interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.

    5-Oxopyrrolidine-2-carboxamide: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    1-Hydroxy-2-pyrrolidinone: Similar structure but lacks the carboxamide group.

Uniqueness

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide groups

Eigenschaften

Molekularformel

C5H8N2O3

Molekulargewicht

144.13 g/mol

IUPAC-Name

(2S)-1-hydroxy-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C5H8N2O3/c6-5(9)3-1-2-4(8)7(3)10/h3,10H,1-2H2,(H2,6,9)/t3-/m0/s1

InChI-Schlüssel

ZDHNBKPZZJYKJG-VKHMYHEASA-N

Isomerische SMILES

C1CC(=O)N([C@@H]1C(=O)N)O

Kanonische SMILES

C1CC(=O)N(C1C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.